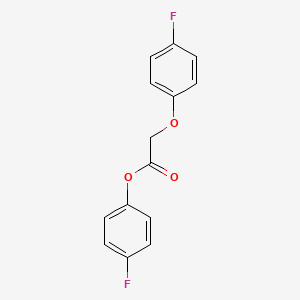![molecular formula C20H24N2O B5697054 2-[(4-tert-butylphenoxy)methyl]-1-ethyl-1H-benzimidazole](/img/structure/B5697054.png)
2-[(4-tert-butylphenoxy)methyl]-1-ethyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-tert-butylphenoxy)methyl]-1-ethyl-1H-benzimidazole, also known as TBMEB, is a benzimidazole derivative that has been extensively studied for its potential applications in scientific research. TBMEB has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用機序
The mechanism of action of 2-[(4-tert-butylphenoxy)methyl]-1-ethyl-1H-benzimidazole is not well understood, but it is thought to act by inhibiting the activity of various enzymes involved in cellular metabolism. This compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins. This compound has also been shown to inhibit the activity of nitric oxide synthase, which is involved in the production of nitric oxide, a signaling molecule involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. This compound has been shown to have antitumor activity, anti-inflammatory activity, and antioxidant activity. This compound has also been shown to inhibit the activity of various enzymes involved in cellular metabolism, including cytochrome P450 enzymes and nitric oxide synthase.
実験室実験の利点と制限
One advantage of 2-[(4-tert-butylphenoxy)methyl]-1-ethyl-1H-benzimidazole is that it has a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. Another advantage of this compound is that it is relatively easy to synthesize, making it readily available for use in laboratory experiments. However, one limitation of this compound is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research involving 2-[(4-tert-butylphenoxy)methyl]-1-ethyl-1H-benzimidazole. One area of interest is in investigating the potential use of this compound as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another area of interest is in investigating the mechanisms of action of this compound, which may provide insights into the underlying biological processes involved in various diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound for various applications.
合成法
2-[(4-tert-butylphenoxy)methyl]-1-ethyl-1H-benzimidazole can be synthesized using a variety of methods, including the reaction of 4-tert-butylphenol with formaldehyde and ethylenediamine, followed by cyclization with o-phenylenediamine. Alternatively, this compound can be synthesized by reacting 4-tert-butylphenol with formaldehyde and ethylenediamine, followed by reaction with 2-nitrobenzoyl chloride and reduction with zinc dust.
科学的研究の応用
2-[(4-tert-butylphenoxy)methyl]-1-ethyl-1H-benzimidazole has been used extensively in scientific research as a tool to investigate various biological processes. For example, this compound has been shown to have antitumor activity, and has been used in studies investigating the mechanisms of action of various cancer drugs. This compound has also been shown to have anti-inflammatory and antioxidant properties, and has been used in studies investigating the role of oxidative stress in various diseases.
特性
IUPAC Name |
2-[(4-tert-butylphenoxy)methyl]-1-ethylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-5-22-18-9-7-6-8-17(18)21-19(22)14-23-16-12-10-15(11-13-16)20(2,3)4/h6-13H,5,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFLBBBHULXWGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

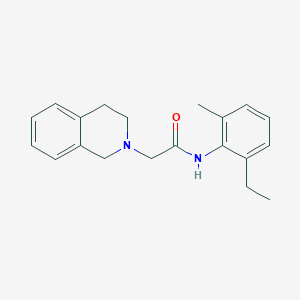
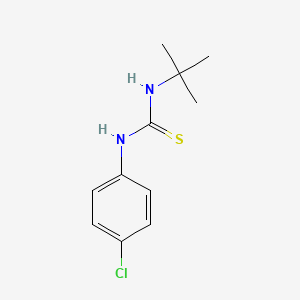
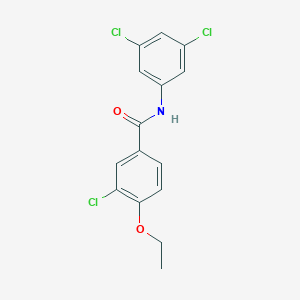
![methyl 3-{[(4-chlorophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5696994.png)
![N-[2-(3-chlorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B5697005.png)
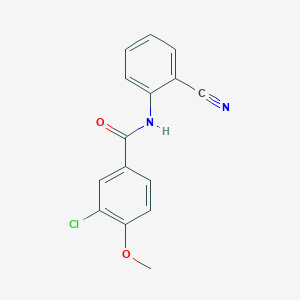
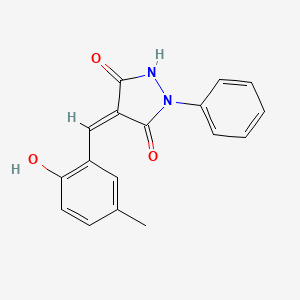
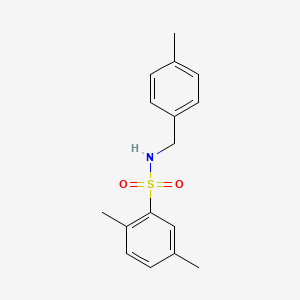
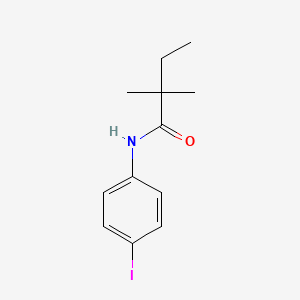
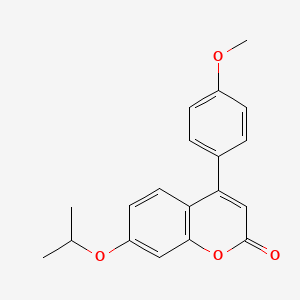
![5,5-dimethyl-2-[(1-piperidinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5697067.png)
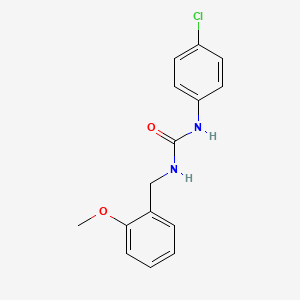
![3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid](/img/structure/B5697076.png)
